
6-(Hydroxymethyl)-2-thiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-2-thiouracil is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic Structural Features and Proton Affinity
6-(Hydroxymethyl)-2-thiouracil and its derivatives have been studied for their electronic structural features and proton affinity. Research by Moustafa et al. (2002) focused on the ground-state geometries and the effect of substituents on the geometry and electronic structural features of 2-thiouracils. They found that these compounds behave as bases with a high tendency to abstract protons, and substituents in the 6-position generally enhance the basicity strength of the thiocabonyl site.
Synthesis and Characterization for Biological Activity
In the field of medicinal chemistry, this compound derivatives have been synthesized and characterized for their potential biological activity. Mohammad et al. (2017) conducted research that includes the synthesis of new heterocyclic containing derivatives and evaluated their antibacterial activity against various bacterial strains.
UV-induced Generation of Rare Tautomers
The photoreactivity of this compound has been a subject of interest in photochemistry. Khvorostov et al. (2005) studied the unimolecular photoisomerization reactions of 2-thiouracil and its derivatives, finding that upon UV irradiation, these compounds undergo proton transfer to generate oxo-thiol photoproducts.
Inhibition of DNA Polymerase and Antiviral Activity
This compound derivatives have been explored for their inhibition of DNA polymerase and antiviral activity. For instance, Wright and Brown (1976) synthesized 6-(p-Tolylhydrazino)-2-thiouracil and studied its effect on DNA polymerase III of Bacillus subtilis, demonstrating its unique properties in inhibiting the enzyme.
Metal Complex Formation and Spectrophotometric Investigations
The ability of this compound to form metal complexes has been investigated. Garrett and Weber (1971) performed solubility analyses and spectrophotometric investigations on complexes of this compound with various metal ions, providing insights into its potential for complexation and its photometric properties.
Synthesis and Characterization for Antimicrobial Activity
The synthesis and characterization of this compound derivatives for antimicrobial activity have been a significant area of research. For example, Rizk et al. (2018) synthesized a series of derivatives and evaluated their potential as antimicrobial agents using various spectroscopic methods.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWOEJXRQBEYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
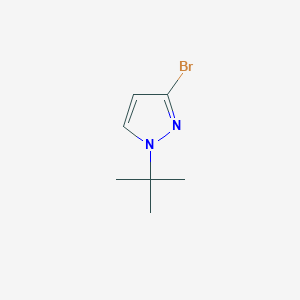
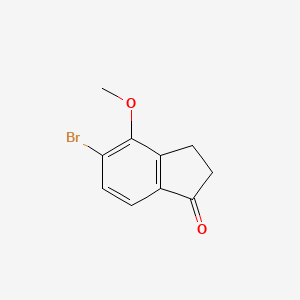
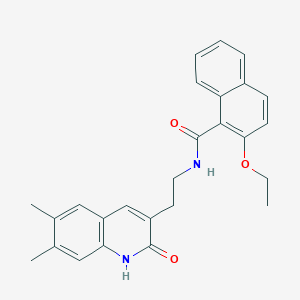
![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)
![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)

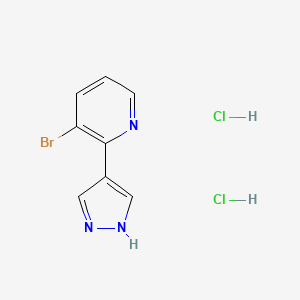
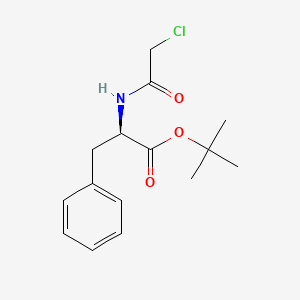
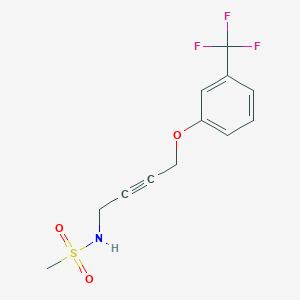
![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
